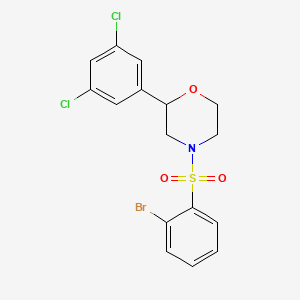

4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

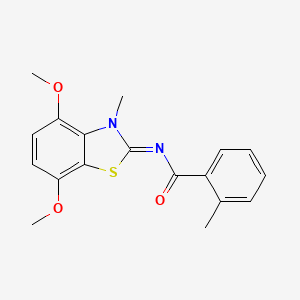

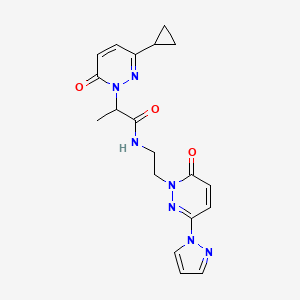

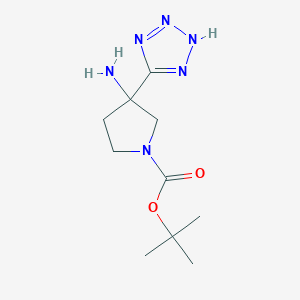

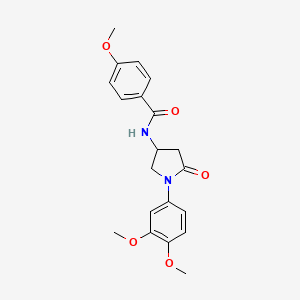

The compound “4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The molecule also contains sulfonyl, bromophenyl, and dichlorophenyl groups, which are common functional groups in organic chemistry.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and chlorine atoms, which are good leaving groups, and the sulfonyl group, which is a strong electron-withdrawing group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could potentially form hydrogen bonds, influencing its solubility in water .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The structural analogs of 4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine, such as sulfonamides with a morpholine group, have demonstrated significant potential in antimicrobial applications. For instance, the compound 4-(Phenylsulfonyl) morpholine, belonging to the sulfonamides class, showed notable antimicrobial and modulating activity against multi-resistant strains of bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi including Candida albicans. This highlights the compound's potential in treating diseases caused by microorganisms (Oliveira et al., 2015).

Synthetic Methodologies

Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized showcasing the compound's utility in creating biologically active molecules. These derivatives have shown promising antimicrobial activity, indicating the compound's importance in drug development and synthesis of new therapeutic agents (Janakiramudu et al., 2017).

Chemical Reactivity

Compounds containing the morpholine moiety, such as 4-(2-(2-(methylsulfinyl)ethyl)-4-nitrophenyl)-morpholine, have been utilized in the Swern oxidation process, demonstrating their effectiveness in transforming primary and secondary alcohols into their corresponding aldehydes or ketones under mild conditions. This illustrates the compound's role in facilitating chemical reactions and synthesis processes, contributing to advancements in chemical methodologies (Ye et al., 2016).

Propiedades

IUPAC Name |

4-(2-bromophenyl)sulfonyl-2-(3,5-dichlorophenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrCl2NO3S/c17-14-3-1-2-4-16(14)24(21,22)20-5-6-23-15(10-20)11-7-12(18)9-13(19)8-11/h1-4,7-9,15H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPBTXHRWNXQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=CC=C2Br)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrCl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Bromophenyl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2658126.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2658131.png)

![4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2658132.png)

![N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2658133.png)

methanone](/img/structure/B2658134.png)

![3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2658142.png)

![3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2658143.png)